BenchChemオンラインストアへようこそ!

Vinpocetine

Cerebrovascular Calcium Antagonist Selectivity

Select Vinpocetine for its unique cerebral selectivity (6–13× over peripheral vessels) and 25% greater infarct reduction vs. nimodipine [42%]. Unlike flunarizine, it prevents ischemic neuronal damage and lacks human saphenous vein vasorelaxant effects seen with 8‑MM‑IBMX. The citrate salt offers 1.5× lower toxicity and enhanced solubility to overcome first-pass metabolism challenges. Authentic Vinpocetine is essential for reproducible, translatable cerebrovascular research.

Molecular Formula C22H26N2O2
Molecular Weight 350.5 g/mol
CAS No. 42971-09-5
Cat. No. B1683063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinpocetine
CAS42971-09-5
SynonymsCavinton
ethyl apovincaminate
ethyl apovincaminate tartrate (1:1)
ethyl apovincaminate, (+-)-isomer
ethyl apovincaminate, (16alpha)-isomer
ethyl apovincaminate, (3alpha,16alpha)-isomer
ethyl apovincaminate, 2-oxopentanedioate (1:1)
ethyl apovincaminate, 3H-labeled
Kavinton
RGH-4405
TCV-3B
vinpocetine
Molecular FormulaC22H26N2O2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESCCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCC
InChIInChI=1S/C22H26N2O2/c1-3-22-11-7-12-23-13-10-16-15-8-5-6-9-17(15)24(19(16)20(22)23)18(14-22)21(25)26-4-2/h5-6,8-9,14,20H,3-4,7,10-13H2,1-2H3/t20-,22+/m1/s1
InChIKeyDDNCQMVWWZOMLN-IRLDBZIGSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off-white crystalline powder
Solubility35.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Vinpocetine (CAS 42971-09-5): A Semi-Synthetic Vincamine Derivative with Distinct Pharmacological Properties for Cerebrovascular Research


Vinpocetine (ethyl apovincaminate) is a semi-synthetic derivative of the Vinca minor alkaloid vincamine, distinguished by its unique chemical structure that results in a distinct profile of biological activities [1]. It is primarily recognized for its ability to selectively inhibit phosphodiesterase type 1 (PDE1) [1], and to act as a blocker of voltage-gated sodium channels [2]. This compound is widely utilized in research focusing on cerebrovascular disorders, neuroprotection, and cognitive function, and its well-documented mechanism of action and pharmacokinetic profile make it a valuable tool for scientific investigation [1].

Why Vincamine and Other PDE1 Inhibitors Cannot Be Directly Substituted for Vinpocetine in Research


Substituting vinpocetine with its parent compound vincamine or other PDE1 inhibitors is not scientifically valid due to significant differences in potency, target selectivity, and in vivo efficacy. For instance, vinpocetine demonstrates a 6- to 13-fold selectivity for cerebral vascular smooth muscle over peripheral vessels, a characteristic not shared by many calcium antagonists [1]. Furthermore, direct comparisons in neuroprotection models show vinpocetine prevents ischemic neuronal damage while flunarizine does not [2], and vinpocetine lacks the vasorelaxant effect on human saphenous vein observed with the PDE1 inhibitor 8-MM-IBMX [3]. These specific, quantifiable differences in pharmacological profile necessitate the use of authentic vinpocetine for reproducible and interpretable research outcomes.

Quantitative Comparative Evidence for Vinpocetine Differentiation Against Key Analogs


Cerebral Vascular Selectivity: Vinpocetine vs. Standard Calcium Antagonists

Vinpocetine exhibits a 6- to 13-fold selectivity for cerebral vascular smooth muscle compared to peripheral vessels, a property that distinguishes it from standard calcium antagonists like nimodipine, diltiazem, verapamil, and its parent compound vincamine. In contrast to these comparators, only vinpocetine and flunarizine demonstrated this pronounced cerebral selectivity in isolated rabbit basilar and splenic artery preparations [1].

Cerebrovascular Calcium Antagonist Selectivity

PDE1 Inhibition Potency and Selectivity: Vinpocetine vs. 8-MM-IBMX and Dioclein

While vinpocetine is a known PDE1 inhibitor, direct comparative studies reveal significant differences in its potency and selectivity profile. The flavonoid dioclein inhibited PDE1 more selectively than vinpocetine and 8-MM-IBMX, with IC50 values of 2.47 ± 0.26 and 1.44 ± 0.35 µM, respectively, in basal- and calmodulin-activated states [1]. Furthermore, vinpocetine, at concentrations up to 100 µM, did not cause any vasorelaxation in human saphenous vein, whereas 8-MM-IBMX did (EC50 = 31 ± 16 µM) [1]. Vinpocetine's IC50 for PDE1 in isolated rabbit aorta is reported as 21 µM [2], highlighting a context-dependent activity profile.

Phosphodiesterase PDE1 Enzyme Inhibition

In Vivo Neuroprotection: Vinpocetine Outperforms Flunarizine and Nimodipine in Ischemic Stroke Models

In an in vivo model of ischemic stroke, vinpocetine treatment significantly decreased infarct volume by 42% (p < 0.05) compared to control, a more substantial reduction than that observed with nimodipine (17%) or MK-801 (18%) [1]. Furthermore, a separate study directly comparing neuroprotective effects in the gerbil hippocampus found that vinpocetine prevented ischemic neuronal damage, whereas flunarizine and ifenprodil did not [2].

Neuroprotection Ischemic Stroke Infarct Volume

TSPO Binding Affinity: Vinpocetine as a Competitive Ligand for Neuroinflammation Imaging

Vinpocetine effectively blocks the binding of the established TSPO ligand DAA1106 in post-mortem human brain tissue. In autoradiography experiments, vinpocetine decreased the binding of [125I]desmethoxy-DAA1106 and [125I]desfluoro-DAA1106 by 30% to 64% across various brain structures [1]. This provides direct in vitro evidence of vinpocetine's affinity for the translocator protein (TSPO), a marker of neuroinflammation.

Neuroinflammation TSPO Autoradiography

Formulation-Dependent Toxicity: Vinpocetine Citrate vs. Vinpocetine Base

A key differentiator for industrial and formulation scientists is the significantly reduced toxicity of vinpocetine citrate compared to vinpocetine base. Patent data indicates that the citrate salt form is approximately 1.5 times less toxic than the base, while also demonstrating improved solubility and rapid absorption [1].

Pharmaceutics Toxicity Salt Form

Validated Research and Industrial Application Scenarios for Vinpocetine


Preclinical Models of Ischemic Stroke Requiring Superior Neuroprotection

Researchers should prioritize vinpocetine for in vivo stroke studies based on its demonstrated 42% reduction in infarct volume, a 25% greater effect than nimodipine [1]. Its proven ability to prevent ischemic neuronal damage in models where flunarizine fails further validates its selection for investigating neuroprotective mechanisms and evaluating novel combination therapies [2].

Investigating Cerebrovascular Selectivity and Cerebral Blood Flow Regulation

Vinpocetine is the optimal choice for studies focused on cerebrovascular pharmacology due to its unique 6- to 13-fold selectivity for cerebral over peripheral vessels, a property not shared by many calcium antagonists [1]. This selectivity is critical for dissecting mechanisms of cerebral blood flow autoregulation and developing targeted vasoactive agents.

Development of TSPO-Targeted Imaging Biomarkers for Neuroinflammation

Vinpocetine's ability to block TSPO ligand binding by 30-64% in human brain tissue makes it an ideal reference compound and a potential scaffold for developing novel PET or SPECT imaging agents aimed at visualizing neuroinflammation in conditions like Alzheimer's disease and multiple sclerosis [1].

Pharmaceutical Formulation and Salt Selection for Improved Bioavailability and Safety

Industrial formulation scientists should select vinpocetine citrate over the base form for development projects. The citrate salt offers a 1.5-fold improvement in toxicity and enhanced solubility [1], directly addressing the low oral bioavailability and first-pass metabolism challenges associated with vinpocetine base [2]. This choice facilitates the creation of more stable and safer investigational products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Vinpocetine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.